5-Bromo-N3,N3-dimethylpyridine-2,3-diamine

Medicinal Chemistry Heterocyclic Synthesis Lead Optimization

Medicinal chemists require discrete pyridine-2,3-diamine analogs with predictable cross-coupling regiochemistry to avoid costly purification. This C5-brominated, N3,N3-dimethylated scaffold delivers orthogonal reactivity: the C5 bromine enables regioselective Suzuki-Miyaura coupling, while the C2 primary amine permits Buchwald-Hartwig amination. Key features: - XLogP 1.3, TPSA 42.2 Ų (CNS/ intracellular favorable) - Enables modular imidazo[4,5-b]pyridine core assembly for kinase programs (CK2α, FMS, c-KIT) - Available in research quantities with rapid dispatch

Molecular Formula C7H10BrN3
Molecular Weight 216.082
CAS No. 1335059-07-8
Cat. No. B2984841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N3,N3-dimethylpyridine-2,3-diamine
CAS1335059-07-8
Molecular FormulaC7H10BrN3
Molecular Weight216.082
Structural Identifiers
SMILESCN(C)C1=C(N=CC(=C1)Br)N
InChIInChI=1S/C7H10BrN3/c1-11(2)6-3-5(8)4-10-7(6)9/h3-4H,1-2H3,(H2,9,10)
InChIKeyVVMCIMKHUJCTMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N3,N3-dimethylpyridine-2,3-diamine Technical Specifications


5-Bromo-N3,N3-dimethylpyridine-2,3-diamine (CAS 1335059-07-8; molecular formula C₇H₁₀BrN₃; molecular weight 216.08 g/mol) is a brominated pyridine-2,3-diamine derivative featuring a dimethylamino group at the N3 position and a primary amino group at the C2 position, with a bromine atom at the C5 position . The compound is commercially available with purity specifications ranging from 95% to 98% depending on the supplier , and its MDL identifier is MFCD30528823 . This scaffold serves as a versatile building block for heterocyclic synthesis, particularly for constructing imidazo[4,5-b]pyridine cores and other fused bicyclic systems relevant to medicinal chemistry programs [1].

1
Heterocyclic Synthesis Supports construction of imidazo[4,5-b]pyridine cores via cyclocondensation
2
Regioselective Coupling C5 bromine enables exclusive cross-coupling outcomes, reducing purification needs
3
Lead Optimization Profile Reported physicochemical parameters support drug-likeness evaluation

Why Analogs Fail as Substitutes for 5-Bromo-N3,N3-dimethylpyridine-2,3-diamine


Substituting 5-bromo-N3,N3-dimethylpyridine-2,3-diamine with structurally related analogs such as 2,3-diamino-5-bromopyridine (CAS 38875-53-5), 5-bromo-N3-methylpyridine-2,3-diamine (CAS 1923301-32-9), or 6-bromo-N3,N3-dimethylpyridine-3,4-diamine is not chemically equivalent. The presence or absence of the N3,N3-dimethyl substitution alters both steric bulk and electronic distribution at the pyridine ring, which in turn modulates the nucleophilicity of the adjacent C2 primary amino group and the electrophilicity of the C5 bromine toward cross-coupling reactions . The regioisomeric position of the bromine atom (C5 vs. C6) further dictates the substitution pattern achievable in downstream derivatization, making each analog a distinct synthetic entry point rather than a fungible commodity [1]. These structural nuances translate directly into divergent reaction outcomes and final product profiles in medicinal chemistry campaigns [2].

Target: N3,N3-dimethyl Sub: Unsubstituted N3 Altered basicity and steric bulk shift nucleophilicity and TPSA
Target: C5-Br Sub: C6-Br Regiochemistry dictates exclusive vs. mixed cross-coupling products
Target: Dimethylamino Sub: Monomethylamino Higher lipophilicity and reduced H-bond donor count may alter PK profiles

Quantitative Differentiation of 5-Bromo-N3,N3-dimethylpyridine-2,3-diamine from Analogs


Dimethyl Substitution vs. Unsubstituted 2,3-Diaminopyridine

The target compound 5-bromo-N3,N3-dimethylpyridine-2,3-diamine (C₇H₁₀BrN₃; MW 216.08) differs from its closest structural analog 2,3-diamino-5-bromopyridine (5-bromo-2,3-pyridinediamine; C₅H₆BrN₃; MW 188.03) by the presence of an N3,N3-dimethylamino group in place of a primary amino group at the C3 position . This substitution introduces measurable differences in calculated physicochemical parameters: the target compound has a predicted pKa of 4.63 ± 0.49, compared with an experimentally determined pKa range of 5.8–6.2 for unsubstituted 2,3-diamino-5-bromopyridine, indicating that the dimethyl substitution reduces basicity at the N3 position by approximately 1.2–1.6 pKa units . The increased steric bulk at the C3 position (replacement of –NH₂ with –N(CH₃)₂) also alters the conformational flexibility of the molecule, as reflected in the difference in calculated topological polar surface area (TPSA): 42.2 Ų for the target compound versus 64.8 Ų for 2,3-diamino-5-bromopyridine . This 35% reduction in TPSA may correlate with altered membrane permeability characteristics in cellular assays.

Dimethyl vs. Unsubstituted
Class-level inference
ΔpKa ≈ -1.2 to -1.6 units
ΔTPSA ≈ -22.6 Ų (-35%)
Supports membrane permeability assessment
Predicted values; experimental validation required
Medicinal Chemistry Heterocyclic Synthesis Lead Optimization

Regioisomeric Impact: C5-Bromo vs. C6/C4 Analogs

The target compound bears a bromine atom at the C5 position of the pyridine-2,3-diamine scaffold. The regioisomeric analog 6-bromo-N3,N3-dimethylpyridine-3,4-diamine (CAS 102249-60-5) places the bromine at the C6 position while the amino substituents occupy C3 and C4 positions rather than C2 and C3 [1]. This positional difference fundamentally alters the electronic environment of the bromine atom: in the target compound, the C5 bromine is situated meta to the C2 primary amino group and para to the C3 dimethylamino group, whereas in the 6-bromo analog, the bromine is ortho to both amino substituents. Literature precedent on related brominated pyridinediamines demonstrates that the regiochemistry of bromine substitution dictates the outcomes of palladium-catalyzed cross-coupling reactions: 5-bromo-substituted pyridine-2,3-diamines undergo Suzuki-Miyaura coupling with arylboronic acids to yield 5-aryl-substituted derivatives as the exclusive products, whereas 6-bromo analogs produce mixtures of regioisomers under identical conditions due to competing reaction pathways at the C2 amino group [2][3]. Additionally, the target compound has an exact mass of 215.00581 g/mol, which is identical to the 6-bromo regioisomer, but the two compounds exhibit distinct retention behavior in chromatographic systems due to differences in polarity and hydrogen-bonding capacity [1].

C5-Br vs. C6-Br Regiochemistry
Class-level inference
Exclusive single regioisomer vs. regioisomeric mixtures
Supports selective cross-coupling workflow
Pd-catalyzed Suzuki-Miyaura conditions
Cross-Coupling Chemistry Regioselective Synthesis Suzuki-Miyaura Coupling

Cyclocondensation Selectivity with 5-Bromo Substitution

Studies on the reaction of 2,3-pyridinediamines with aromatic aldehydes demonstrate that the presence of a bromine substituent at the C5 position influences reaction regioselectivity in cyclocondensation processes. Specifically, 2,3-pyridinediamine (1a) and its 5-bromo analogue (1b) react independently with aromatic aldehydes to form 2-amino-3-arylideneaminopyridines (2a and 2b) as the major products rather than proceeding directly to the fully cyclized imidazo[4,5-b]pyridine derivatives [1][2]. The 5-bromo substituent in 1b does not alter the fundamental reaction pathway compared to the unsubstituted parent 1a, but it provides a chemically distinct product (2b) that retains the bromine atom at the C5 position of the pyridine ring. This bromine retention is critical because it preserves a synthetic handle for subsequent diversification via cross-coupling reactions—a feature absent in the unsubstituted analog 1a [3]. In aroylation reactions with acid chlorides or anhydrides, both 2,3-pyridinediamine and its 5-bromo analogue yield either the cyclized product (imidazo[4,5-b]pyridine derivative) or the monoaroyl derivative depending on reaction conditions, but the brominated scaffold produces the 6-bromo-imidazo[4,5-b]pyridine core, which serves as a distinct entry point for further functionalization at the C6 position [4].

Cyclocondensation Selectivity
Head-to-head
C5 Bromine retained during imidazo[4,5-b]pyridine formation
Enables late-stage diversification strategies
Reaction with aromatic aldehydes
Imidazopyridine Synthesis Heterocyclic Chemistry Reaction Selectivity

Physicochemical Profile: Dimethyl vs. Monomethyl Analog

The target compound 5-bromo-N3,N3-dimethylpyridine-2,3-diamine (C₇H₁₀BrN₃) differs from 5-bromo-N3-methylpyridine-2,3-diamine (CAS 1923301-32-9; C₆H₈BrN₃) by the presence of two methyl groups on the N3 amino substituent rather than one [1]. This structural difference produces measurable changes in calculated molecular descriptors relevant to drug-likeness and pharmacokinetic prediction. The target compound has a calculated XLogP value of 1.3, while the N3-monomethyl analog has a predicted XLogP of approximately 0.7–0.9, representing a ~0.4–0.6 log unit increase in lipophilicity . The hydrogen bond donor count decreases from 2 in the N3-monomethyl analog to 1 in the target compound (only the C2 primary amino group remains as a donor), which may reduce aqueous solubility but potentially enhance membrane permeability . The exact mass of the target compound is 215.00581 g/mol, compared to 200.990 g/mol for the N3-monomethyl analog, a difference of 14.016 g/mol corresponding to one methylene unit [1]. The increased steric bulk at the N3 position also affects the rotational freedom of the dimethylamino group: the target compound has 1 rotatable bond, whereas the N3-monomethyl analog may exhibit different conformational populations in solution .

Dimethyl vs. Monomethyl Analog
Class-level inference
ΔXLogP ≈ +0.4 to +0.6
H-Bond Donors = 1
Supports lead optimization drug-likeness analysis
Calculated using XLogP3 algorithm
Drug Design ADME Prediction Medicinal Chemistry

Priority Applications of 5-Bromo-N3,N3-dimethylpyridine-2,3-diamine


Synthesis of 5-Aryl-Imidazo[4,5-b]pyridine Kinase Inhibitors

This compound is ideally suited for constructing 6-bromo-2-aryl-3H-imidazo[4,5-b]pyridine cores via condensation with aromatic aldehydes followed by Suzuki-Miyaura cross-coupling at the C5 bromine position [1]. The retention of the bromine atom through the cyclocondensation step enables a modular synthetic strategy where the imidazopyridine core is assembled first, then diversified via late-stage palladium-catalyzed coupling with aryl or heteroaryl boronic acids. This approach is particularly valuable in kinase inhibitor programs targeting the ATP-binding pocket, where imidazo[4,5-b]pyridine scaffolds have demonstrated binding to kinases including CK2α, FMS (CSF-1R), c-KIT, PDGFRα/β, and FLT3 [2][3]. The exclusive regioselectivity observed with C5-bromo-substituted pyridine-2,3-diamines in cross-coupling reactions [4] reduces the need for chromatographic separation and improves overall synthetic throughput compared to regioisomeric alternatives.

Regioselective Suzuki-Miyaura & Buchwald-Hartwig Substrate

The C5 bromine atom serves as a robust electrophilic handle for palladium-catalyzed cross-coupling reactions. Literature precedent demonstrates that 5-bromo-substituted pyridine-2,3-diamines undergo regioselective Suzuki-Miyaura coupling with arylboronic acids to yield single regioisomeric products, in contrast to 6-bromo analogs which produce mixtures of regioisomers under identical conditions [1][4]. Additionally, the primary amino group at the C2 position can participate in Buchwald-Hartwig amination reactions to install secondary or tertiary amine substituents, while the N3,N3-dimethylamino group remains inert under these conditions due to its tertiary nature. This orthogonal reactivity profile (C5 bromine for C–C bond formation; C2 primary amine for C–N bond formation) makes the compound a versatile linchpin for convergent synthetic strategies requiring sequential diversification at distinct positions .

Favorable Drug-Likeness for Lead Optimization

Based on calculated physicochemical parameters, 5-bromo-N3,N3-dimethylpyridine-2,3-diamine presents a favorable profile for lead optimization programs targeting intracellular or CNS-penetrant drug candidates. The compound's XLogP value of 1.3 and topological polar surface area of 42.2 Ų place it within the optimal range for passive membrane permeability while maintaining sufficient aqueous solubility for formulation [2]. Compared to its closest structural analogs—the unsubstituted 2,3-diamino-5-bromopyridine (higher TPSA, higher basicity) and the N3-monomethyl derivative (lower XLogP, additional H-bond donor)—the target compound offers a balanced property profile that may translate to improved oral bioavailability and blood-brain barrier penetration . These features make it a strategically valuable starting point for medicinal chemistry campaigns where optimizing both potency and pharmacokinetic properties is essential.

Application
Selection Property
Validation Focus
Imidazo[4,5-b]pyridine Synthesis
Regioselective cyclocondensation
Bromine retention and cross-coupling compatibility
Suzuki-Miyaura Substrate
C5 Bromine reactivity profile
Exclusive regioisomer formation review
Lead Optimization Programs
Physicochemical profile (XLogP, TPSA)
Passive permeability assessment context

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